molecular formula C7H9NO B075586 2,4-Dimethylpyridine 1-oxide CAS No. 1122-45-8

2,4-Dimethylpyridine 1-oxide

Cat. No.: B075586
CAS No.: 1122-45-8
M. Wt: 123.15 g/mol
InChI Key: KMQVCYOPBMKRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylpyridine 1-oxide, also known as 2,4-lutidine N-oxide, is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.16 g/mol It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 4 positions and an N-oxide functional group

Scientific Research Applications

2,4-Dimethylpyridine 1-oxide has several applications in scientific research:

Future Directions

The future directions for “2,4-Dimethylpyridine 1-oxide” could involve its use in the synthesis of 2-methylpyridines via α-methylation, as described in a recent study . This method offers a robust, bench-top method that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield.

Preparation Methods

The synthesis of 2,4-Dimethylpyridine 1-oxide can be achieved through several methods. One common approach involves the oxidation of 2,4-dimethylpyridine using hydrogen peroxide or peracids under controlled conditions . The reaction typically proceeds as follows:

2,4-Dimethylpyridine+H2O22,4-Dimethylpyridine 1-oxide+H2O\text{2,4-Dimethylpyridine} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} 2,4-Dimethylpyridine+H2​O2​→2,4-Dimethylpyridine 1-oxide+H2​O

Industrial production methods may involve the use of more efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

2,4-Dimethylpyridine 1-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2,4-Dimethylpyridine 1-oxide can be compared with other similar compounds, such as:

    2,6-Dimethylpyridine N-oxide: Similar in structure but with methyl groups at the 2 and 6 positions.

    3,4-Dimethylpyridine N-oxide: Methyl groups at the 3 and 4 positions.

    4-Methylpyridine N-oxide: Only one methyl group at the 4 position.

Properties

IUPAC Name

2,4-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQVCYOPBMKRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149948
Record name 2,4-Dimethylpyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00149948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-45-8
Record name Pyridine, 2,4-dimethyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylpyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00149948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylpyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIMETHYLPYRIDINE 1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978DN6CD4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2,4-Dimethylpyridine (40 g, 0.37 mol) was stirred with 30% hydrogen peroxide (170 ml) in glacial acetic acid (400 ml) in an oil bath (80-90° C.) for 24 hr. After cooling to room temperature, the mixture was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, 1) ether, 2) methanol:chloroform (8:92)) to afford 45 g (98%) of 2,4-dimethyl-pyridine 1-oxide as an oil. 1H NMR (200 MHz, DMSO-d6) δ 2.02 (3H, s), 2.18 (3H, s), 6.69 (1H, d, J=6.5 Hz), 6.82 (1H, s), 7.84 (1H, d, J=6.5 Hz).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,4-lutidine (2.0 g, 18.7 mmol) in methylene chloride (100 mL) was added 3-chloroperoxybenzoic acid (5.07 g, 29.4 mmol), which was stirred for 20 minutes at room temperature. A small amount of saturated aqueous sodium hydrogen sulfite solution was added to the reaction solution, and the organic layer was separated after vigorous stirring. This organic layer was washed with 5 N aqueous sodium hydroxide solution (5.9 mL), and dried over anhydrous magnesium sulfate. The solvent was evaporated under a reduced pressure to obtain the title compound (1.54 g, 66.9%). The title compound was used in the following reaction without being purified.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethylpyridine 1-oxide
Reactant of Route 2
2,4-Dimethylpyridine 1-oxide
Reactant of Route 3
Reactant of Route 3
2,4-Dimethylpyridine 1-oxide
Reactant of Route 4
Reactant of Route 4
2,4-Dimethylpyridine 1-oxide
Reactant of Route 5
Reactant of Route 5
2,4-Dimethylpyridine 1-oxide
Reactant of Route 6
Reactant of Route 6
2,4-Dimethylpyridine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.